4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a synthetic organic compound that features a pyrazole ring substituted with an imino group and a benzonitrile moiety
Mechanism of Action
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, which could potentially lead to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and the nature of their targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with aniline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-imino-3,4-dimethyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)benzonitrile
- 4-(5-oxo-3,4-dimethyl-1H-pyrazol-1-yl)benzonitrile
Uniqueness
4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both an imino group and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(5-amino-3,4-dimethylpyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-9(2)15-16(12(8)14)11-5-3-10(7-13)4-6-11/h3-6H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUWXFUUTGOZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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